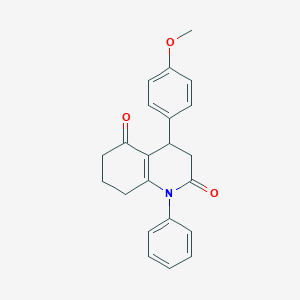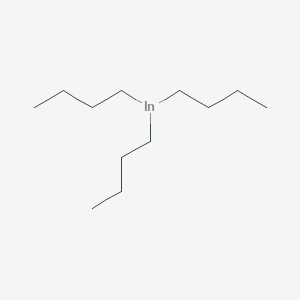
Indium, tributyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Indium, tributyl- is an organometallic compound with the chemical formula C₁₂H₂₇In . It is a trialkylindium compound, where three butyl groups are bonded to an indium atom. This compound is known for its applications in organic synthesis and material science due to its unique chemical properties.
Vorbereitungsmethoden
Indium, tributyl- can be synthesized through various methods. One common synthetic route involves the reaction of indium trichloride with butyl lithium in an inert atmosphere. The reaction typically proceeds as follows:
InCl3+3BuLi→In(Bu)3+3LiCl
This reaction is usually carried out in a dry, oxygen-free environment to prevent the oxidation of the indium compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity.
Analyse Chemischer Reaktionen
Indium, tributyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form indium oxides.
Reduction: It can be reduced to elemental indium under specific conditions.
Substitution: It can undergo substitution reactions where the butyl groups are replaced by other ligands.
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation, and reducing agents like hydrogen gas for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Indium, tributyl- has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in reactions involving carbon-carbon bond formation.
Biology: It is used in the synthesis of biologically active compounds.
Industry: It is used in the production of indium-containing materials, such as indium tin oxide, which is used in touch screens and other electronic devices.
Wirkmechanismus
The mechanism by which indium, tributyl- exerts its effects depends on the specific application. In catalytic reactions, the indium atom can coordinate with various ligands, facilitating the formation of new chemical bonds. In biological applications, indium compounds can interact with cellular components, potentially affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Indium, tributyl- can be compared with other trialkylindium compounds, such as indium, trimethyl- and indium, triethyl-. These compounds share similar chemical properties but differ in the length and structure of the alkyl groups. The unique properties of indium, tributyl- make it particularly useful in applications where longer alkyl chains are advantageous.
Similar compounds include:
- Indium, trimethyl-
- Indium, triethyl-
- Indium, tripropyl-
Each of these compounds has its own set of applications and properties, making them suitable for different types of chemical reactions and industrial processes.
Eigenschaften
CAS-Nummer |
15676-66-1 |
|---|---|
Molekularformel |
C12H27In |
Molekulargewicht |
286.16 g/mol |
IUPAC-Name |
tributylindigane |
InChI |
InChI=1S/3C4H9.In/c3*1-3-4-2;/h3*1,3-4H2,2H3; |
InChI-Schlüssel |
QIVLHVRZYONPSZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[In](CCCC)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


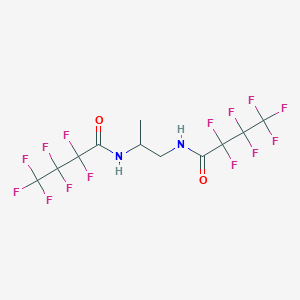
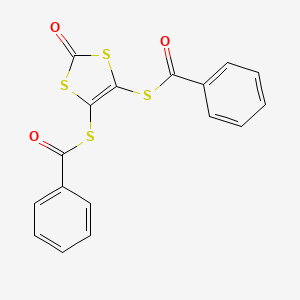
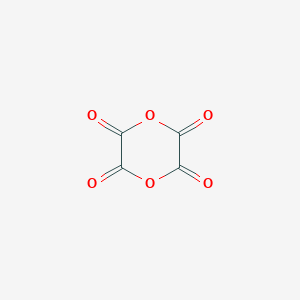
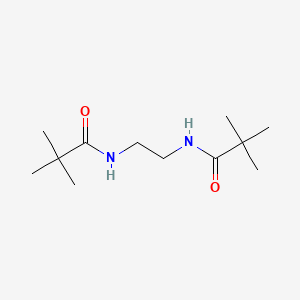
![1H,1'H-[2,2']Biperimidinyl](/img/structure/B14147677.png)
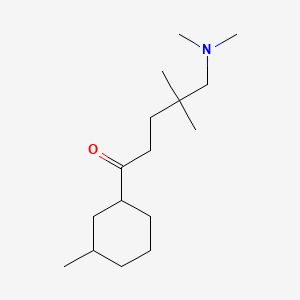
![5-Methyl-2-[2-(pyridin-4-yl)ethyl]-1lambda~6~,2,6-thiadiazine-1,1(2H)-dione](/img/structure/B14147685.png)
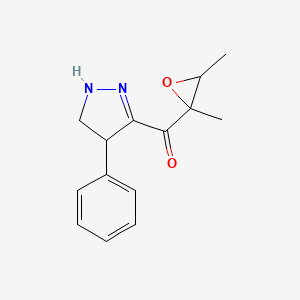
![[2-Oxo-2-(1-phenylethylamino)ethyl] 1,3-benzodioxole-5-carboxylate](/img/structure/B14147699.png)
![N~1~-[(E)-(2,4-dimethoxyphenyl)methylidene]-1H-tetrazole-1,5-diamine](/img/structure/B14147700.png)
![4-({[(4-chlorophenyl)sulfonyl]amino}methyl)-N-(4-hydroxyphenyl)cyclohexanecarboxamide](/img/structure/B14147701.png)
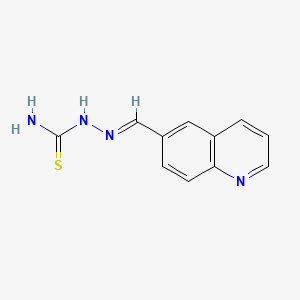
![2-[[5-(2,5-Dichlorophenyl)furan-2-carbonyl]carbamothioylamino]-3,5-diiodobenzoic acid](/img/structure/B14147716.png)
